Cesium oxalate

Descripción general

Descripción

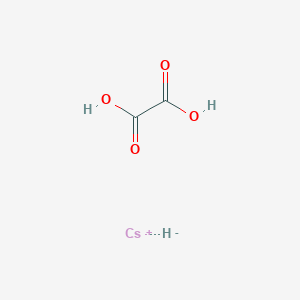

Cesium oxalate, also known as dithis compound, is a chemical compound with the formula Cs₂C₂O₄. It is the cesium salt of oxalic acid and consists of cesium cations (Cs⁺) and oxalate anions (C₂O₄²⁻). This compound appears as a white solid and is soluble in water .

Synthetic Routes and Reaction Conditions:

- this compound can be synthesized by passing carbon monoxide and carbon dioxide over cesium carbonate at 380°C. The reaction is as follows:

From Cesium Carbonate and Carbon Monoxide: Cs2CO3+CO→Cs2C2O4

Another method involves reacting cesium carbonate with oxalic acid in an aqueous solution:From Cesium Carbonate and Oxalic Acid: Cs2CO3+H2C2O4⋅2H2O→Cs2C2O4⋅H2O+CO2+2H2O

Industrial Production Methods:

- The industrial production of this compound typically involves the reaction of cesium carbonate with oxalic acid under controlled conditions to ensure high purity and yield .

Types of Reactions:

- this compound can be thermally decomposed to cesium carbonate and carbon monoxide:

Reduction: Cs2C2O4→Cs2CO3+CO

Common Reagents and Conditions:

Thermal Decomposition: This reaction typically occurs at elevated temperatures without the need for additional reagents.

Major Products:

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

1.1 Production of Cesium Oxalate

The synthesis of this compound typically involves the reaction of cesium carbonate (CsCO) with carbon dioxide (CO) and carbon monoxide (CO) under specific conditions. Recent studies have demonstrated that this compound can be produced efficiently by heating cesium carbonate in the presence of CO and CO at elevated temperatures (around 320°C to 380°C) . The following table summarizes key parameters for this compound production:

| Parameter | Value |

|---|---|

| Temperature | 320°C - 380°C |

| Pressure (CO) | 50 atm |

| Pressure (CO) | 110 atm |

| Yield of Oxalate | Up to 90.1% on carbonate basis |

1.2 Catalytic Applications

This compound serves as a precursor for various catalytic processes. It can be converted into disubstituted oxalates, such as dimethyl oxalate (DMO), which are valuable intermediates in organic synthesis . The conversion process typically involves reacting this compound with alcohols in the presence of CO, facilitating the formation of desired products while minimizing by-products.

Environmental Applications

2.1 Cesium Sorption Studies

Research has shown that this compound can influence the sorption behavior of cesium ions onto soil minerals like illite. A study indicated that increasing concentrations of oxalate reduced cesium sorption, suggesting potential applications in soil remediation strategies where controlling cesium mobility is crucial . The following findings illustrate this relationship:

| Oxalate Concentration (mM) | Cesium Sorption (%) |

|---|---|

| 0.4 | 85 |

| 1.0 | 70 |

| 2.0 | 50 |

These results highlight the potential use of this compound in managing cesium contamination in agricultural settings.

Industrial Applications

3.1 Chemical Manufacturing

This compound is utilized in the production of various chemicals, including oxalic acid and its derivatives. The ability to convert CO into valuable chemicals through processes involving cesium compounds positions it as a key player in sustainable chemical manufacturing .

3.2 Material Science

In materials science, this compound is explored for its role in synthesizing advanced materials, particularly those requiring specific ionic properties or thermal stability. Its thermal decomposition can yield cesium carbonate, which has applications in ceramics and glass manufacturing .

Case Studies

Case Study 1: Synthesis Efficiency Improvement

A study conducted by researchers at Tohoku University focused on enhancing the yield of carboxylates from CsCO. By employing activated carbon as a support material, they achieved a significant increase in the reaction rate and overall yield of carboxylates during the synthesis process . This method not only improved yields but also facilitated easier handling of intermediate products.

Case Study 2: Environmental Remediation Techniques

Another investigation examined the use of this compound for remediating contaminated soils. The study demonstrated that by adjusting the concentration of oxalates, researchers could effectively control the desorption rates of cesium ions from illite, thereby enhancing soil quality and reducing environmental impact .

Mecanismo De Acción

The mechanism of action of cesium oxalate primarily involves its ability to undergo thermal decomposition and participate in redox reactions. The molecular targets and pathways are largely dependent on the specific application and the chemical environment in which this compound is used .

Comparación Con Compuestos Similares

Sodium Oxalate (Na₂C₂O₄): Similar to cesium oxalate, sodium oxalate is the sodium salt of oxalic acid. It is also a white solid and soluble in water.

Potassium Oxalate (K₂C₂O₄): This compound is the potassium salt of oxalic acid and shares similar properties with this compound.

Uniqueness of this compound:

Higher Molar Mass: this compound has a higher molar mass compared to sodium and potassium oxalates due to the larger atomic mass of cesium.

Solubility: this compound has distinct solubility properties in water compared to its sodium and potassium counterparts.

Actividad Biológica

Cesium oxalate (Cs2C2O4) is a compound that has garnered attention in various scientific fields, particularly due to its biological activity and implications in health and disease. This article explores the biological activity of this compound, including its effects on kidney stone formation, potential toxicity, and interactions with biological systems.

Overview of this compound

This compound is a salt formed from cesium and oxalic acid. It is known for its solubility and ability to participate in various chemical reactions. Its biological significance primarily arises from its role in oxalate metabolism and its potential effects on human health.

1. Kidney Stone Formation

One of the most significant biological activities associated with this compound is its involvement in kidney stone formation. Oxalates are known to crystallize with calcium, leading to calcium oxalate stones, which are the most common type of kidney stones. Studies have shown that dietary oxalate intake can influence the risk of stone formation:

- Oxalate Metabolism : The metabolism of dietary oxalates is crucial in determining urinary oxalate levels. High levels of oxalate can lead to hyperoxaluria, a condition that significantly increases the risk of kidney stones .

- Biodegradation : Research indicates that certain bacteria, such as Oxalobacter formigenes, can degrade oxalates in the gut, potentially reducing the risk of stone formation .

2. Toxicological Effects

Cesium compounds, including this compound, have been studied for their toxicological profiles:

- Acute Toxicity : Cesium salts have been classified as harmful if swallowed or if they come into contact with skin. Specific studies indicate that this compound may cause irritation and damage to organs like the kidneys upon repeated exposure .

- Reproductive Toxicity : There are indications that cesium salts may affect male reproductive health, necessitating caution in their use .

Case Study 1: Oxalate Nephropathy

A notable case involved a diabetic patient who developed acute kidney injury due to oxalate nephropathy after consuming a juice diet high in vitamin C, which can be metabolized into oxalic acid. This case highlights the potential risks associated with high dietary intake of oxalates and the need for careful monitoring of patients at risk for kidney issues .

Case Study 2: Bacterial Degradation of Oxalates

Research has demonstrated that Lactobacillus acidophilus can effectively degrade oxalates in vitro, suggesting a potential therapeutic approach for managing dietary oxalate levels and reducing the risk of kidney stones . The study showed a degradation efficiency rate of 48%, indicating promising applications in dietary interventions.

Research Findings

Recent studies have provided insights into the mechanisms through which this compound interacts with biological systems:

- Inhibition of Calcium Oxalate Formation : Some polysaccharides modified with carboxymethyl groups have been shown to inhibit calcium oxalate crystal growth, suggesting potential therapeutic avenues for preventing kidney stones .

- Oxalic Acid Synthesis : Research into synthesizing oxalic acid from CO2 using cesium carbonate has opened new pathways for understanding how cesium compounds may interact with metabolic processes .

Data Table

Análisis De Reacciones Químicas

From Cesium Carbonate and Carbon Monoxide

Cesium oxalate forms via gas-phase reactions between cesium carbonate (Cs₂CO₃) and carbon monoxide at elevated temperatures:

This reaction is unique to cesium among alkali carbonates, attributed to cesium’s low electronegativity and large ionic radius .

Neutralization with Oxalic Acid

Cesium hydroxide reacts stoichiometrically with oxalic acid (H₂C₂O₄) in aqueous solution:

Two equivalents of CsOH are required to neutralize the dicarboxylic acid .

Thermal Decomposition

Heating this compound above 380°C regenerates cesium carbonate and releases carbon monoxide:

This reversibility is critical in catalytic cycles involving CO₂ reduction .

Carboxylate Formation with CO₂ and H₂

Under autoclave conditions (320°C, 16 atm CO₂/H₂), Cs₂CO₃ supported on activated carbon (AC) produces carboxylates:

-

Primary Products : Formate (HCO₂Cs) dominates (>90% yield) .

-

Secondary Step : Reheating formate-rich mixtures under CO/CO₂ (390°C) enhances oxalate yield to 54.9% .

| Step | Conditions | Carboxylate Yield (%) | Oxalate Fraction (%) |

|---|---|---|---|

| 1 | CO₂/H₂, 320°C | 55.0 | 4.7 |

| 2 | CO/CO₂, 390°C | 55.0 | 54.9 |

The mechanism involves formate deprotonation to carbonite (CO₂²⁻), which reacts with CO₂ to form oxalate .

Double Salts and Coordination Complexes

This compound forms heterometallic complexes with transition and rare-earth metals. Representative examples include:

| Compound | Formula | Properties |

|---|---|---|

| Caesium tris(oxalato)ferrate(III) dihydrate | Cs₃[Fe(C₂O₄)₃]·2H₂O | Redox-active, paramagnetic |

| Caesium yttrium(III) oxalate monohydrate | CsY(C₂O₄)₂·H₂O | Monoclinic (a = 8.979 Å) |

| Caesium bis(oxalato)nickelate(III) hydrate | Cs[Ni(C₂O₄)₂]·4H₂O | High-spin Ni³⁺ configuration |

These complexes find applications in materials science and catalysis .

Esterification with Alcohols

This compound reacts with alcohols (ROH) under CO₂ pressure to form disubstituted oxalates:

Methanol yields dimethyl oxalate, a precursor for ethylene glycol production .

Propiedades

IUPAC Name |

dicesium;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2Cs/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQUOWMMDQTGCX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2C2O4, C2Cs2O4 | |

| Record name | caesium oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Caesium_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336476 | |

| Record name | Ethanedioic acid cesium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Commercial product contains oxalates of cerium, lanthanum, and other elements; Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids; [Merck Index], White powder; [Sigma-Aldrich MSDS], Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Cerous oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cesium oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cerium(III) oxalate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

139-42-4, 1068-63-9 | |

| Record name | Cerium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid cesium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicesium oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris[oxalate(2-)]dicerium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAESIUM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB9QB78M28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.